Royalisin
Description
Properties
bioactivity |
Gram+, |
|---|---|
sequence |
VTCDLLSFKGQVNDSACAANCLSLGKAGGHCEKVGCICRKTSFKDLWDKRF |
Origin of Product |
United States |
Historical Perspectives on Royalisin Discovery and Early Research
Pioneering Isolation and Purification Methodologies
The initial isolation and purification of royalisin (B1178014) to homogeneity involved a combination of chromatographic techniques. researchgate.netnih.govcabidigitallibrary.org These methods were crucial for separating this compound from the complex mixture of proteins and other components present in royal jelly.
Acid Extraction Techniques
Acid extraction was a foundational step in the purification process. This technique leverages the stability of this compound at low pH, likely due to its disulfide bonds, to selectively extract it from royal jelly. cabidigitallibrary.orgresearchgate.net Acid extraction helps to precipitate or denature other less stable components, leaving this compound in solution for further processing. researchgate.net
Gel Filtration Chromatography Applications
Following acid extraction, gel filtration chromatography was applied. researchgate.netnih.govcabidigitallibrary.org This method separates proteins based on their size. Early research indicated that this compound had an apparent molecular mass estimated by gel filtration, which helped in its isolation. researchgate.net Gel filtration allows for the removal of molecules significantly larger or smaller than the target protein.
Reverse-Phase High-Performance Liquid Chromatography (HPLC) for Purification
Reverse-phase HPLC was a key technique used for the final purification of this compound to homogeneity. researchgate.netnih.govcabidigitallibrary.org RP-HPLC separates compounds based on their hydrophobicity. nih.goveurogentec.com This high-resolution method was effective in obtaining a pure sample of this compound after initial separation steps. scispace.comdownstreamcolumn.com
Initial Determination of Primary Structure and Peptide Length
The primary structure of this compound was determined to consist of 51 amino acid residues. cabidigitallibrary.orgresearchgate.netnih.govunipi.itcabidigitallibrary.org Early research established that the peptide has a calculated molecular mass of approximately 5523 Da. cabidigitallibrary.orgresearchgate.netnih.govcabidigitallibrary.orgacs.orgscilit.com The determination of the primary structure is a crucial step in characterizing any protein or peptide, providing the sequence of amino acids that defines its identity and properties. spcmc.ac.in this compound is a member of the insect defensin (B1577277) family. acs.orgplos.orgresearchgate.net
Key Structural Features:
Peptide Length: 51 amino acids cabidigitallibrary.orgresearchgate.netnih.govunipi.itcabidigitallibrary.org
Calculated Molecular Mass: ~5523 Da cabidigitallibrary.orgresearchgate.netnih.govcabidigitallibrary.orgacs.orgscilit.com
Disulfide Linkages: Three intramolecular disulfide bonds formed by six cysteine residues. cabidigitallibrary.orgresearchgate.netnih.govunipi.itcabidigitallibrary.orgacs.orgscilit.comresearchgate.net
These disulfide bonds contribute to the compact globular structure and stability of this compound, particularly at low pH and high temperatures. cabidigitallibrary.orgunipi.itacs.orgresearchgate.net
Early Observations of Biological Activity
Early research on this compound revealed its potent antibacterial activity, primarily against Gram-positive bacteria. cabidigitallibrary.orgresearchgate.netnih.govunipi.itmdpi.com Studies demonstrated inhibitory effects against various Gram-positive strains, including Bacillus subtilis and Staphylococcus aureus. unipi.itplos.orgmdpi.com this compound was also found to be particularly active against Paenibacillus larvae, the causative agent of American foulbrood disease in honeybees. cabidigitallibrary.orgunipi.it While showing strong activity against Gram-positive bacteria, early observations indicated that this compound did not exhibit significant activity against Gram-negative bacteria. cabidigitallibrary.orgresearchgate.netnih.govunipi.it The antibacterial activity is associated with its concentration. plos.org
Observed Antibacterial Activity:
| Bacterial Type | Activity Against | Reference |
| Gram-Positive | Potent activity against various strains | cabidigitallibrary.orgresearchgate.netnih.govunipi.itmdpi.com |
| Bacillus subtilis, Staphylococcus aureus | unipi.itplos.orgmdpi.com | |
| Paenibacillus larvae | cabidigitallibrary.orgunipi.it | |
| Gram-Negative | Generally not inhibited or limited activity | cabidigitallibrary.orgresearchgate.netnih.govunipi.it |
| Fungi | Inhibitory effects demonstrated | cabidigitallibrary.org |
This compound's amphipathic nature, with a C-terminal half rich in charged amino acids, and its sequence homology to other antibacterial proteins like sapecin (B170424) and phormicins, were noted in early studies. cabidigitallibrary.orgresearchgate.net This suggested a potential role in the honeybee's defense system against bacterial invasion. cabidigitallibrary.orgresearchgate.netnih.gov
Molecular Architecture and Structural Biology of Royalisin
Primary Structure Elucidation
The primary structure of a protein, defined by its linear sequence of amino acids, is fundamental to its function.
Amino Acid Sequence Analysis
The primary structure of royalisin (B1178014) has been determined to consist of 51 amino acid residues. researchgate.netnih.govnih.govcabidigitallibrary.orgplos.orgrecentscientific.com The calculated molecular mass based on this sequence is approximately 5523 Da. researchgate.netnih.govcabidigitallibrary.orgplos.orgrecentscientific.comusamvcluj.rocabidigitallibrary.orgacs.org Early analysis involved techniques such as acid extraction, gel filtration, and reverse-phase high-pressure liquid chromatography for purification, followed by automated gas-phase sequencing. researchgate.netnih.govusamvcluj.rocabidigitallibrary.org Alkylation of cysteine residues was performed to address obstacles in structural determination. researchgate.net
The amino acid sequence reported for this compound is VTCDLLSFKQVNDSACAANCLSLGKAGGHCEKGVCICRKTSFKDLWDKYF-NH₂. nih.govmdpi.com This sequence includes six cysteine residues. nih.govacs.orgresearchgate.netscilit.com
Identification of Conserved Residues
This compound has shown extensive sequence homology to other antibacterial proteins, specifically sapecin (B170424) from embryonic Sarcophaga peregrina cells and phormicins from Phormia terranovae larvae. researchgate.netnih.govcabidigitallibrary.orgrecentscientific.comusamvcluj.rocabidigitallibrary.orgcaldic.comresearchgate.net This homology suggests the presence of conserved residues or regions that are important for their shared antibacterial function. This compound is considered a member of the insect defensin (B1577277) family. plos.orgacs.orgresearchgate.net Insect defensins typically contain conserved cysteine residues and share a common structure comprising an amino-terminal loop, an α-helix, and two anti-parallel β-strands. plos.orgmdpi.comnih.gov
Secondary and Tertiary Structural Investigations
The arrangement of the amino acid chain into secondary and tertiary structures is crucial for the protein's three-dimensional conformation and activity.
Role of Intramolecular Disulfide Linkages
A key feature of this compound's structure is the presence of three intramolecular disulfide linkages formed by its six cysteine residues. researchgate.netnih.govnih.govcabidigitallibrary.orgusamvcluj.rocabidigitallibrary.orgacs.orgmdpi.comresearchgate.netscilit.comcaldic.com These disulfide bonds are critical for stabilizing the molecule, contributing to a compact globular structure. nih.govacs.orgresearchgate.net The presence of these bonds is also thought to contribute to this compound's stability at low pH and high temperatures. cabidigitallibrary.orgplos.orgusamvcluj.roresearchgate.netcaldic.com Studies involving the reduction of these disulfide bonds have demonstrated their importance for the antimicrobial properties of this compound. researchgate.netacs.orgnih.gov
Amphipathic Characteristics and Structural Implications
This compound is characterized as an amphipathic protein. researchgate.netnih.govnih.govcabidigitallibrary.orgusamvcluj.rocabidigitallibrary.orgmdpi.comcaldic.com This means it possesses both hydrophobic and hydrophilic regions. The C-terminal half of the molecule is noted as being rich in charged amino acids. researchgate.netnih.govnih.govusamvcluj.rocabidigitallibrary.orgmdpi.com Amphipathic properties are central to the antimicrobial activities of defensins, including this compound. plos.org The amphipathic nature, combined with its distinct structure which includes a characteristic disulfide-rich structure and potentially an amphipathic α-helix, facilitates interaction with bacterial membranes. researchgate.netapsnet.org
Structure-Activity Relationship Studies
Research into the relationship between this compound's structure and its activity has provided insights into the functional importance of specific structural features. Studies comparing native this compound with modified or shortened versions, such as this compound-D (lacking 11 amino acids at the C-terminus), have been conducted. researchgate.netcaldic.comacs.orgnih.gov These studies suggest that while the C-terminal region may play a role, the intramolecular disulfide bonds are more critical for the antimicrobial properties of native this compound. researchgate.netacs.orgnih.gov The sequence of amino acids also plays a significant role, as the presence or substitution of even a single amino acid can alter the peptide's effectiveness. caldic.com The interaction between antimicrobial peptides like this compound and bacterial cell membranes is believed to be closely linked to the electrostatic interactions of the peptide sequence and the bacterial membrane surface structure. caldic.com
Impact of C-Terminal Residues on Activity
The C-terminus of this compound features an extra stretch of 11 amino acid residues compared to some other insect antibacterial peptides. researchgate.netnih.gov While early studies suggested that the presence of intramolecular disulfide linkages and these 11 C-terminal amino acids were required for higher antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi, further research has provided more nuanced insights. researchgate.netresearchgate.net
Studies comparing the activity of native this compound with a shortened form, this compound-D (lacking the 11 C-terminal residues), have shown that this compound-D exhibits similar antimicrobial activity to the full-length peptide. nih.gov This suggests that while the C-terminal region might play some role, it is not as critical for antimicrobial properties as other structural features. nih.gov
Significance of Disulfide Bonds for Functional Integrity
A crucial aspect of this compound's structural and functional integrity is the presence of three intramolecular disulfide bonds formed by six cysteine residues within its sequence. researchgate.netresearchgate.netnih.govmdpi.com These disulfide bonds are vital for maintaining the peptide's compact globular structure. researchgate.netmdpi.com
Research has demonstrated the significant importance of these disulfide bonds for the antimicrobial activity of this compound. nih.govresearchgate.net When the intra-disulfide bonds in this compound (and this compound-D) are reduced, for example, by treatment with dithiothreitol (B142953) (DTT), their antimicrobial activities are lost. nih.govacs.org This highlights that the disulfide bonds play a more important role than the 11 amino acid residues at the C-terminus in determining the antimicrobial properties of native this compound. nih.gov The disulfide bonds also contribute to the high stability of this compound at low pH and high temperatures. researchgate.netusamvcluj.roplos.org
Here is a summary of the impact of structural features on this compound activity:
| Structural Feature | Impact on Antimicrobial Activity | Reference |
| Three Intramolecular Disulfide Bonds | Crucial for activity; loss of activity upon reduction. Provides stability. | usamvcluj.roplos.orgnih.govresearchgate.netacs.org |
| 11 C-Terminal Residues | Less critical than disulfide bonds for antimicrobial properties. | nih.gov |
Computational and Theoretical Structural Modeling Approaches
Computational and theoretical structural modeling approaches have been employed in the study of peptides, including antimicrobial peptides. These methods can provide insights into the conformation and potential interactions of peptides. While specific detailed computational modeling studies focused solely on the de novo structural prediction or dynamics of this compound are not extensively detailed in the provided search results, computational analysis has been used in related contexts, such as analyzing putative promoters and genomic structure of genes related to royal jelly proteins tandfonline.com, and molecular docking studies involving royal jelly compounds and protein targets nih.gov. The broader field of antimicrobial peptide research utilizes computational modeling and high-throughput screening to accelerate the discovery and optimization of new peptide candidates and understand structure-activity relationships nih.gov. Early work on this compound also utilized computer modeling for a dodecapeptide fragment, suggesting an antiparallel extended structure forming a gamma turn. researchgate.net
Biological Roles and Physiological Significance of Royalisin
Role in Honeybee Innate Immunity and Defense Mechanisms
Royalisin (B1178014) is a fundamental element of the honeybee's innate immunity, providing a chemical defense against a variety of pathogenic microorganisms. As an antimicrobial peptide, it is found in royal jelly and the hemolymph of honeybees, contributing to both the social and individual immunity of the colony. Its presence in the cephalic gland secretions of nurse bees ensures that the food provided to larvae and the queen is protected from microbial contamination.
This compound exhibits a specific and potent activity primarily against Gram-positive bacteria, while its effectiveness against Gram-negative bacteria and fungi is generally considered to be weak or negligible. nih.govscispace.comnih.gov This specificity is crucial within the honeybee colony, as many significant bacterial pathogens are Gram-positive.
Notably, this compound is highly effective against Paenibacillus larvae, the causative agent of American Foulbrood (AFB), one of the most destructive brood diseases in honeybees. scispace.comacs.orgresearchgate.net The peptide's ability to inhibit the growth of this pathogen is a critical aspect of the colony's defense against this devastating disease. acs.org Research has identified this compound as the primary peptide in royal jelly responsible for the activity against P. larvae. scispace.comresearchgate.net The concentration and presence of this compound can vary between individual colonies, which may correlate with a colony's genetic resistance to AFB. scispace.comacs.org
The table below summarizes the known antimicrobial spectrum of this compound based on research findings.
| Microorganism Type | Target Pathogen/Group | Effectiveness |
| Gram-Positive Bacteria | Paenibacillus larvae | High |
| Bacillus subtilis | High | |
| Staphylococcus aureus | Moderate to High | |
| Micrococcus flavus | Moderate | |
| Clostridium species | High | |
| Corynebacterium species | High | |
| Gram-Negative Bacteria | Escherichia coli | Low / Ineffective |
| Fungi | Botrytis cinerea | Weak / Ineffective |
| Alternaria brassica | Weak / Ineffective |
This table is a representation of findings from multiple studies. nih.govscispace.comscispace.comresearchgate.net
Interaction with Honeybee Larval Development and Health
Current scientific literature primarily attributes the role of this compound in larval health to its protective antimicrobial functions. By helping to maintain the sterility of the larval diet (royal jelly), it ensures that larvae receive nutrition free from pathogenic contamination, which is essential for healthy development. nih.govacs.org
Comparative Biological Functions Across Apis Species
This compound is a homologous peptide found in different honeybee species, such as the Western honeybee (Apis mellifera) and the Asian honeybee (Apis cerana). acs.org While the fundamental antimicrobial function of this compound is conserved across these species, research has indicated quantitative differences in its expression and presence, which may contribute to variations in their innate immunity and disease resistance.
Studies have shown that the concentration of this compound in the hemolymph (RCH) is significantly higher in healthy Asian honeybees (A. cerana) compared to Western honeybees (A. mellifera). nih.gov Furthermore, upon bacterial challenge, the increase in this compound levels was more pronounced in A. cerana. nih.gov This higher baseline and inducible level of this compound in the hemolymph of the Asian honeybee is believed to be associated with its stronger tolerance and resistance to certain pathogens and parasites, such as the mite Varroa destructor and the microsporidian Nosema ceranae, when compared to A. mellifera. nih.gov
The table below provides a comparative overview of this compound-related immune characteristics between these two prominent Apis species.
| Feature | Apis mellifera (Western Honeybee) | Apis cerana (Asian Honeybee) |
| This compound Presence | Found in royal jelly and hemolymph. acs.org | Found in royal jelly and hemolymph. acs.org |
| Baseline Hemolymph Concentration | Lower than A. cerana. nih.gov | Significantly higher than A. mellifera. nih.gov |
| Immune Response | Inducible expression upon infection. nih.gov | Higher inducible expression upon infection. nih.gov |
| Associated Disease Resistance | Generally more susceptible to certain pathogens like Varroa destructor and Nosema ceranae. | Higher levels of this compound are correlated with stronger resistance to certain pathogens and parasites. nih.gov |
Mechanisms of Antimicrobial Action
Interaction with Bacterial Cell Membranes
Royalisin (B1178014) interacts with the bacterial cell membrane, a critical target for many antimicrobial peptides. This interaction is believed to be influenced by the electrostatic interactions between the positively charged amino acids in this compound and the anionic phospholipids (B1166683) of the bacterial membrane. caldic.comresearchgate.net
Induction of Membrane Permeabilization and Disruption
A key mechanism by which this compound exerts its effect is by disrupting the permeability barrier of the cytoplasmic membrane. This disruption leads to increased membrane permeability and the formation of pores within the membrane. caldic.commdpi.commdpi.commdpi.com The induction of membrane permeabilization is evidenced by the leakage of intracellular components. plos.orgresearchgate.netnih.govusda.govnih.govplos.orgnih.gov Transmission electron microscopy studies have further illustrated that this compound can induce the disruption and dysfunction of bacterial cell membranes. plos.orgresearchgate.netnih.govusda.govnih.gov this compound is reported to form voltage-dependent channels in bacteria, contributing to the disruption of membrane potential. mdpi.comresearchgate.net
Alteration of Cell Surface Hydrophobicity
This compound has been shown to decrease the bacterial cell surface hydrophobicity in certain Gram-positive bacteria. plos.orgresearchgate.netnih.govusda.govnih.govmdpi.comresearchgate.net This alteration in hydrophobicity is considered to be in good agreement with its antibacterial activity and the induction of membrane damage. plos.orgresearchgate.netnih.govusda.govnih.gov For instance, RAcc-royalisin significantly decreased the bacterial cell surface hydrophobicity of Bacillus subtilis and Micrococcus flavus. researchgate.netnih.govresearchgate.net
Effects on Bacterial Cell Wall Integrity
In addition to its effects on the cell membrane, research suggests that this compound can also induce the disruption and dysfunction of bacterial cell walls. plos.orgresearchgate.netnih.govusda.govnih.govresearchgate.net Transmission electron microscopy images have indicated damage to the cell wall structure in treated bacteria, consequently leading to cell death. researchgate.net
Molecular Targets and Cellular Processes Affected
The interaction of this compound with bacterial membranes and cell walls leads to several downstream effects on cellular processes.
Leakage of Intracellular Components (e.g., 260-nm absorbing materials)
A direct consequence of this compound-induced membrane permeabilization is the leakage of intracellular components. Studies have measured the release of 260-nm absorbing materials, interpreted to be primarily DNA and RNA, from bacterial cells treated with this compound. plos.orgresearchgate.netnih.govusda.govnih.govplos.orgnih.gov The increase in the absorbance at 260 nm over time in treated bacterial suspensions indicates the loss of these essential intracellular molecules. researchgate.netnih.gov
Data on the leakage of 260-nm absorbing materials from Bacillus subtilis and Micrococcus flavus treated with RAcc-royalisin at Minimum Inhibitory Concentration (MIC) levels demonstrates this effect. researchgate.netnih.gov
| Time (minutes) | B. subtilis Absorbance (260 nm) - Control | B. subtilis Absorbance (260 nm) - RAcc-royalisin | M. flavus Absorbance (260 nm) - Control | M. flavus Absorbance (260 nm) - RAcc-royalisin |
| 0 | 0.026 | 0.026 | 0.021 | 0.021 |
| 15 | - | 0.064 | - | 0.048 |
| 60 | 0.026 | 0.078 | 0.021 | 0.057 |
The absorbance values in this compound-treated samples were significantly higher compared to the negative control, suggesting significant leakage of 260 nm absorbing material. researchgate.netnih.gov
Inhibition of Essential Metabolic Pathways
While the primary mechanism involves membrane disruption, some studies suggest that antimicrobial peptides like this compound might have other intracellular targets, potentially affecting essential metabolic pathways. caldic.com this compound forms voltage-dependent channels that can lead to the loss of cytoplasmic potassium, partial depolarization of the inner membrane, a decrease in cytoplasmic ATP, and respiratory inhibition. mdpi.comresearchgate.net These effects can collectively impact essential metabolic processes necessary for bacterial survival.
Specificity Against Gram-Positive Versus Gram-Negative Bacteria
Research indicates that this compound exhibits potent antibacterial activity, primarily targeting Gram-positive bacteria. cabidigitallibrary.orgresearchgate.netunipi.it Studies on recombinant this compound (RAcc-royalisin) from the Asian honeybee Apis cerana cerana have shown significant inhibition of Gram-positive bacterial growth, comparable to that of nisin, a known food preservative. nih.govplos.orgusda.gov Tested Gram-negative bacterial strains, such as Escherichia coli and Serratia marcescens, generally show resistance or significantly less susceptibility to this compound. cabidigitallibrary.orgnih.govunipi.itplos.org
The mechanism underlying this specificity against Gram-positive bacteria involves the disruption of the bacterial cell membrane and cell wall. nih.govplos.orgusda.gov this compound decreases bacterial cell hydrophobicity and increases cell membrane permeability, leading to the leakage of intracellular components. nih.govplos.orgusda.gov Transmission electron microscopy has provided visual evidence of the disruption and dysfunction of the cell walls and membranes of Gram-positive bacteria upon exposure to this compound. nih.govplos.orgusda.gov
Minimum Inhibitory Concentrations (MICs) have been determined for this compound against various Gram-positive bacteria. For RAcc-royalisin, MICs were reported as 62.5 µg/ml for Bacillus subtilis, 125 µg/ml for Micrococcus flavus, and 250 µg/ml for Staphylococcus aureus in microplate assays. nih.govplos.org Native this compound from the Western honeybee Apis mellifera has shown effective inhibition against Gram-positive bacteria including Clostridium, Corynebacterium, Leuconostoc, Staphylococcus, and Streptococcus at concentrations around 1 µM (approximately 5.5 µg/ml), demonstrating potency comparable to native royal jelly. nih.govplos.org
The difference in susceptibility between Gram-positive and Gram-negative bacteria is likely attributed to the structural differences in their cell envelopes. Gram-negative bacteria possess an outer membrane containing lipopolysaccharides, which can limit the permeability of certain molecules, including some antimicrobial peptides like this compound. mdpi.comresearchgate.net
Antifungal Activity and Associated Mechanisms
While this compound is primarily known for its antibacterial activity against Gram-positive bacteria, some studies have also indicated it possesses antifungal properties. cabidigitallibrary.orgmdpi.commdpi.comnih.gov Royal jelly peptide fractions, which include this compound, have demonstrated antifungal activity against plant pathogens such as Botrytis cinerea and Alternaria brassica. nih.govplos.org
This compound is described as being active against a large spectrum of fungi. researchgate.net The inhibitory effect of this compound against fungi has been observed in various studies. nih.govresearchgate.net
The precise mechanisms by which this compound exerts its antifungal effects are not as extensively detailed as its antibacterial mechanisms. However, as an amphipathic peptide, it is plausible that this compound interacts with fungal cell membranes in a manner similar to its interaction with bacterial membranes, potentially leading to membrane disruption or altered permeability. researchgate.net The presence of intramolecular disulfide linkages and the C-terminal amino acid stretch in this compound are considered important for its antimicrobial, including antifungal, properties. researchgate.netnih.gov
Here is a summary of MIC data for RAcc-royalisin against specific Gram-positive bacteria:
| Bacterial Strain | MIC (µg/ml) |
| Bacillus subtilis | 62.5 |
| Micrococcus flavus | 125 |
| Staphylococcus aureus | 250 |
Biosynthesis and Molecular Regulation
Genetic Basis of Royalisin (B1178014) Production
The genetic information for this compound is encoded within the honeybee genome. Studies have aimed to isolate and characterize the specific gene responsible for this compound synthesis.
Gene Cloning and Characterization
Research has successfully involved the cloning and characterization of the gene encoding this compound. In the Chinese honeybee (Apis cerana cerana), gene fragments encoding both the precursor and mature forms of this compound have been cloned. researchgate.netresearchgate.netnih.govacs.org These studies have provided insights into the genetic sequence and structural features of the this compound gene. The gene is part of the defensin (B1577277) family, a group of common antimicrobial peptides in insects. plos.org
cDNA Encoding Pre-pro-Royalisin (PPAR) and Mature this compound (MAR)
The biosynthesis of this compound begins with the transcription of its gene into messenger RNA (mRNA). This mRNA serves as a template for the translation of a precursor protein, known as pre-pro-Royalisin (PPAR). researchgate.netresearchgate.netnih.govacs.orgbee.or.kr PPAR contains a signal peptide, a propeptide, and the sequence corresponding to the mature this compound peptide. Studies in Apis cerana cerana have identified a 280 bp cDNA fragment encoding PPAR, which consists of 95 amino acid residues. researchgate.netresearchgate.netnih.govacs.org A shorter cDNA fragment of 165 bp encodes the mature this compound (MAR), consisting of 51 amino acid residues. researchgate.netresearchgate.netnih.govacs.org
The structure of the pre-pro-royalisin cDNA includes an ATG start codon and a translational stop signal. bee.or.kr
Gene Expression Analysis in Honeybee Glands (e.g., Hypopharyngeal and Mandibular Glands)
This compound is a component of royal jelly, which is secreted by the hypopharyngeal and mandibular glands of nurse honeybees. cabidigitallibrary.orgnih.govresearchgate.netresearchgate.netnih.govnih.gov Gene expression analysis has revealed that the this compound gene is highly expressed in the head, hypopharyngeal gland, and mandibular gland of honeybees. uniprot.org Lower expression levels are observed in the thorax and thoracic salivary gland. uniprot.org The hypopharyngeal glands are primarily responsible for secreting the protein components of royal jelly, while the mandibular glands contribute fatty acids and other substances. researchgate.netnih.gov The expression levels of genes in these glands can vary with the age and role of the worker bee. nih.govfrontiersin.org Studies comparing high royal jelly producing bees with lower producing bees have shown differences in protein synthesis and amino acid metabolism in the salivary glands, suggesting a link to royal jelly production. sciopen.com
Post-Translational Processing and Maturation
Following translation, the pre-pro-Royalisin undergoes post-translational processing to yield the mature, active this compound peptide. This processing typically involves the cleavage of the signal peptide and the propeptide. plos.org The mature this compound peptide from Apis mellifera consists of 51 amino acid residues with a molecular weight of 5.52 kDa. researchgate.netplos.orgnih.gov This maturation process is crucial for the peptide's biological activity. plos.org Post-translational modifications, such as the formation of intramolecular disulfide linkages, are also important for the structure and function of this compound. researchgate.netacs.org this compound contains three intramolecular disulfide bridges. researchgate.net The integrity of these disulfide bonds is essential for its antimicrobial properties. acs.org
Regulatory Elements and Pathways Governing this compound Expression
The regulation of gene expression, including that of this compound, is a complex process involving various molecular mechanisms. In insects, the expression of antimicrobial peptides like this compound is primarily regulated by intracellular signaling pathways, such as the Toll and Imd/JNK pathways, which are part of the innate immune response. tandfonline.com These pathways can influence the extent of gene expression and peptide synthesis. tandfonline.com Gene regulation can occur at multiple levels, including transcriptional control, RNA processing, and post-translational modification. acnp.org Regulatory DNA sequences, such as promoters and operators, play a role in controlling transcription by acting as binding sites for regulatory proteins. khanacademy.orglibretexts.org While specific regulatory elements and pathways solely governing this compound expression are still under investigation, the broader mechanisms of gene regulation in honeybees and the involvement of immune signaling pathways in AMP production provide a framework for understanding this compound regulation. tandfonline.comacnp.orgkhanacademy.orglibretexts.orgmit.edulibretexts.org
Here is a summary of some research findings related to this compound biosynthesis:
| Organism | cDNA Fragment Size (bp) | Encodes | Amino Acid Residues | Molecular Weight (kDa) | Reference |
| Apis cerana cerana | 280 | PPAR | 95 | ~36 (GST-fused) | researchgate.netnih.govacs.org |
| Apis cerana cerana | 165 | MAR | 51 | ~32 (GST-fused), 5.52 | plos.orgnih.govresearchgate.netnih.govacs.org |
| Apis mellifera | Not specified | Mature this compound | 51 | 5.52 | researchgate.netplos.orgnih.gov |
Note: Molecular weights for PPAR and MAR from Apis cerana cerana are given for GST-fused proteins in expression studies. The molecular weight for mature this compound is its native form.
Recombinant Expression and Engineering of Royalisin
Heterologous Expression Systems (e.g., Escherichia coli)
Escherichia coli (E. coli) stands out as the most popular and well-established expression platform for producing recombinant proteins, including Royalisin (B1178014). nih.gov Its use as a cellular factory is supported by several advantages: rapid growth kinetics, the relative ease of genetic manipulation, and the availability of a vast catalogue of expression plasmids and engineered host strains. nih.govyoutube.comresearchgate.net
In the context of this compound, researchers have successfully cloned the gene fragments encoding for both the precursor (pre-pro-Acc-royalisin) and the mature Acc-royalisin from the Chinese honeybee (Apis cerana cerana) into expression vectors. nih.gov These vectors were then transformed into E. coli for the heterologous expression of the peptide. nih.gov Similarly, the gene for this compound from the honeybee Apis mellifera has been overexpressed in E. coli AD494 (DE3) to produce the antimicrobial peptide. nih.gov The ability to achieve high cell densities in fermentation makes E. coli an efficient system for generating significant quantities of the target protein. nih.govnih.gov
Strategies for Enhanced Yield and Solubility (e.g., Fusion Proteins like GST-Royalisin)
A common challenge in the high-level expression of recombinant proteins in E. coli is the formation of insoluble aggregates known as inclusion bodies. nih.govbham.ac.uk To circumvent this and enhance the yield of soluble, functional this compound, the use of fusion partners or tags is a widely adopted strategy. nih.govyoutube.com These partners are proteins that are attached to the target protein, often improving its solubility, stability, and folding. nih.govyoutube.com
One of the most effective and popular fusion partners is Glutathione (B108866) S-transferase (GST). nih.govnih.govamericanpharmaceuticalreview.com The gene for this compound has been cloned into vectors like pGEX-4T-2 to create a GST-Royalisin fusion protein. nih.gov This strategy has proven successful, with studies showing that while a fusion of GST to the precursor form of this compound (GST-PPAR) resulted in 41% soluble protein, fusing it to the mature this compound (GST-MAR) yielded nearly 100% soluble protein. nih.gov The GST tag not only enhances solubility but also provides a convenient handle for purification. nih.govyoutube.com
Another innovative approach involves fusing this compound with oleosin, a plant oil-body protein. nih.govcabidigitallibrary.org This method leverages the natural properties of oleosin to form artificial oil bodies in E. coli, which can be easily separated, and from which the active this compound peptide can later be released. nih.govcabidigitallibrary.org
| Strategy | Fusion Partner | Host System | Outcome | Source(s) |
| Solubility Enhancement | Glutathione S-transferase (GST) | Escherichia coli | Nearly 100% of the mature this compound fusion protein (GST-MAR) was soluble. | nih.gov |
| Solubility & Purification | Oleosin | Escherichia coli | Fusion protein was used to form artificial oil bodies, facilitating purification. | nih.govcabidigitallibrary.org |
Purification of Recombinant this compound
The isolation of recombinant this compound from the complex mixture of host cell components is a critical step to obtain a pure, active product. avantorsciences.comsinobiological.com The purification strategy is often dictated by the fusion tag employed during the expression phase.
For GST-Royalisin fusion proteins, affinity chromatography is a highly effective method. americanpharmaceuticalreview.comavantorsciences.com The crude cell lysate containing the GST-tagged protein is passed through a column containing a resin with immobilized glutathione. nih.govyoutube.com The GST portion of the fusion protein has a high affinity for glutathione and binds specifically to the resin, while other cellular proteins are washed away. nih.gov The bound GST-Royalisin can then be eluted from the column using a solution of free reduced glutathione. nih.gov Following purification, the GST tag can be cleaved from this compound using a specific protease, such as thrombin, if the vector contains an appropriate cleavage site. nih.gov
In the case of oleosin-fusion proteins, purification is achieved through the separation of artificial oil bodies (AOBs). nih.gov The recombinant this compound, fused with oleosin, is reconstituted with triacylglycerol and phospholipids (B1166683) to form these AOBs, which can then be purified. nih.gov The this compound peptide is subsequently released from the fusion partner through the self-splicing action of an intein sequence engineered between the oleosin and this compound. nih.govcabidigitallibrary.org
Assessment of Recombinant this compound Bioactivity
After purification, it is essential to verify that the recombinant this compound is properly folded and retains its biological activity. nih.govnih.gov The primary bioactivity of this compound is its antimicrobial property, particularly against Gram-positive bacteria. nih.govresearchgate.net
Studies have shown that the lysates of purified GST-Royalisin fusion proteins exhibit potent antibacterial activity against Gram-positive strains such as Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus. nih.gov Interestingly, the mature this compound peptide, after being cleaved and released from the GST tag, demonstrates even stronger antibacterial activity than the fusion protein itself. nih.gov
The bioactivity of recombinant this compound and its variants is quantitatively assessed using standard microbiology assays. cabidigitallibrary.org These include the minimal inhibitory concentration (MIC) assay, which determines the lowest concentration of the peptide that prevents visible growth of a microorganism, and the minimal bactericidal concentration (MBC) assay, which identifies the lowest concentration that kills the bacteria. cabidigitallibrary.org
| Recombinant Form | Target Bacteria (Gram-positive) | Bioactivity Assessment | Outcome | Source(s) |
| GST-MAR Fusion Protein | Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus | Antibacterial Assay | Displayed antibacterial activity. | nih.gov |
| Cleaved Mature this compound (MAR) | Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus | Antibacterial Assay | Showed stronger antibacterial activity than the GST-MAR fusion protein. | nih.gov |
| Recombinant this compound-D | Gram-positive bacteria | MIC and MBC assays | Exhibited similar antimicrobial activity to full-length this compound. | cabidigitallibrary.org |
Engineering of this compound Variants for Specific Activity Modulation (e.g., this compound-D)
Recombinant DNA technology not only allows for the production of natural peptides but also facilitates the engineering of variants with modified properties. nih.gov This has been applied to this compound to investigate the relationship between its structure and antimicrobial function. cabidigitallibrary.org
The native this compound peptide has an extra stretch of 11 amino acid residues at its C-terminus compared to other similar insect antibacterial peptides. cabidigitallibrary.org To study the importance of this region, a shortened variant named this compound-D was constructed. cabidigitallibrary.org This variant lacks the 11 C-terminal amino acids. cabidigitallibrary.org
This compound-D was expressed in E. coli as a fusion protein with oleosin and an inteinS fragment for purification and cleavage. cabidigitallibrary.org Subsequent bioactivity assays revealed that this compound-D exhibited antimicrobial activity similar to that of the full-length native this compound. cabidigitallibrary.org However, when the intramolecular disulfide bonds in both this compound and this compound-D were reduced using dithiothreitol (B142953) (DTT), both peptides lost their antimicrobial activities. cabidigitallibrary.org This finding indicates that the integrity of the disulfide bonds is more critical for the antimicrobial properties of this compound than the 11-amino acid C-terminal extension. cabidigitallibrary.org
Comparative Genomics and Evolutionary Biology of Royalisin
Sequence Homology and Phylogeny with Other Insect Defensins (e.g., Sapecin (B170424), Phormicins)
Royalisin (B1178014) is classified as an insect defensin (B1577277), sharing structural and sequence similarities with other members of this peptide family found across various insect orders. Insect defensins, including this compound, typically feature a conserved structure comprising an amino-terminal loop, an α-helix, and two anti-parallel β-strands stabilized by disulfide bridges. researchgate.net These peptides are generally small, cationic, and rich in β-sheets, possessing amphiphilic properties essential for their antimicrobial activities. researchgate.net
Comparative sequence analysis reveals that this compound exhibits significant sequence homology to other antibacterial proteins, such as sapecin from the flesh fly Sarcophaga peregrina and phormicins from Phormia terranovae larvae. cabidigitallibrary.orgresearchgate.net While insect defensins share limited sequence similarity with mammalian defensins, they maintain a common structural fold. researchgate.net The mature this compound peptide from Apis mellifera consists of 51 amino acid residues with a molecular weight of 5.52 kDa. researchgate.netplos.org It contains six conserved cysteine residues that form three disulfide bonds, contributing to its compact globular structure. mdpi.com
Phylogenetic analyses place this compound within the broader family of insect defensins. Studies comparing evolutionary relationships among insect defensins, including those from Hymenoptera and Diptera (where sapecin and phormicins are found), highlight shared ancestry and diversification within the family. nih.govdntb.gov.uaroyalsocietypublishing.orgplos.orgebi.ac.uk Despite the phylogenetic distance between groups like locusts and bees/wasps, some locust defensins have shown closer relatedness to Hymenoptera defensins in phylogenetic analyses, suggesting potentially comparable in vivo functions due to sequence similarities. plos.org
A schematic representation of peptides from the arthropod defensin family illustrates the conserved cysteine spacing pattern (C-X5–16-C-X3-C-X9–11-C-X4–7-C-X1-C), which is consistent with the consensus motifs found in many insect defensins, including this compound. plos.orgebi.ac.uk This conserved pattern of cysteine residues and disulfide bonds is crucial for stabilizing the peptide's tertiary structure and is often necessary for its antimicrobial activity. plos.orgacs.org
Evolutionary Conservation of Defensin-Like Peptides Across Hymenoptera
Defensin-like peptides are evolutionarily conserved components of the innate immune system across various organisms, including insects. mdpi.com Within the order Hymenoptera, which includes bees, wasps, and ants, defensin-like peptides, including this compound and other defensins, are widely distributed and play important roles in defense against pathogens. royalsocietypublishing.orgmdpi.com
While some antimicrobial peptides (AMPs) are highly conserved and broadly distributed across different insect species, others, like apidaecin (B1169063) and apisimin, are uniquely present in specific bee species. mdpi.com Defensins, however, are reported in various insect orders, including Hymenoptera. mdpi.comroyalsocietypublishing.orgmdpi.com The presence of arthropod defensins in diverse hexapod species, including ancient apterygote insects and hemimetabolous orders, suggests that an arthropod defensin was likely present in the last common ancestor of all insects. royalsocietypublishing.orgnih.gov
In Apis mellifera, there are at least two structurally different defensin genes: defensin-1 (B1577183) (encoding this compound) and defensin-2. nih.gov Mature defensin-2 shows about 55.8% identity with defensin-1, indicating diversification within the defensin family even within a single species. nih.gov Studies in other Hymenopterans, such as the carpenter ant Camponotus floridanus, have also identified defensin genes with sequence similarities to other known ant defensins, highlighting the conservation of these peptides across different Hymenopteran lineages. plos.org
The short length of AMP genes, coupled with substantial variation between species and frequent gene gain and loss events during evolution, can make the identification of orthologues and the precise delimitation of AMP families challenging. royalsocietypublishing.orgnih.gov Nevertheless, the widespread presence and structural similarities of defensin-like peptides across Hymenoptera underscore their conserved importance in the immune defense of this order.
Genomic Context of this compound Gene Loci
Understanding the genomic location and context of the this compound gene provides insights into its regulation and evolutionary history. In Apis mellifera, the gene encoding this compound is known as defensin1. nih.gov Research has identified an additional defensin gene, defensin2, in the honeybee genome, which codes for a novel defensin isoform. nih.gov
Analysis of the genomic loci of these two defensin genes in Apis mellifera has revealed structural differences. nih.gov Specifically, the defensin1 gene possesses an exon-intron structure that is considered unique among arthropod defensin genes. nih.gov Its second intron precisely splits the common structural module of defensins from a short amidated C-terminal extension that has been observed only in hymenopteran defensins. nih.gov In contrast, the defensin2 gene has a single intron. nih.gov
The genomic organization and the presence of multiple defensin genes in Apis mellifera suggest potential gene duplication events during the evolution of this lineage. Gene duplication can provide raw material for the evolution of new gene functions or expression patterns. The distinct exon-intron structures of defensin1 and defensin2 might also contribute to differences in their regulation or processing.
Transcription studies have shown that both defensin1 and defensin2 are expressed in the heads and thoraces of nurse honeybees. nih.gov However, defensin1 mRNA, but not defensin2 mRNA, was detected in the hypopharyngeal, mandibular, and thoracic salivary glands, which are involved in royal jelly production. nih.gov This differential expression pattern suggests specialized roles for these defensins in honeybees, with this compound (defensin1) being specifically associated with royal jelly and potentially providing immune protection to this crucial larval food. researchgate.netmdpi.com
Advanced Research Methodologies in Royalisin Studies
Molecular Biology Techniques
Molecular biology techniques are fundamental in studying the gene encoding Royalisin (B1178014), its expression, and the production of recombinant forms of the peptide. Techniques such as Reverse Transcription Polymerase Chain Reaction (RT-PCR) and quantitative Polymerase Chain Reaction (qPCR) are crucial for analyzing gene expression levels. RT-PCR is used to convert RNA into complementary DNA (cDNA), allowing for the detection and quantification of mRNA levels as a direct indicator of gene expression. patsnap.com qPCR builds upon this by enabling real-time quantification of DNA or RNA, offering high sensitivity and precision for comparing gene expression across different conditions and providing a quantitative understanding of gene regulation dynamics. patsnap.com
Gene cloning is another essential molecular biology technique utilized in this compound studies. It involves creating identical copies of the specific gene sequence encoding this compound. abcam.com This technique is valuable for understanding protein expression and can be used in the development of recombinant proteins. abcam.com For instance, recombinant this compound (RAcc-royalisin) from the Asian honeybee Apis cerana cerana has been expressed by fusing it with glutathione (B108866) S-transferase (GST) in Escherichia coli BL21. plos.orgnih.gov This approach allows for the production of sufficient quantities of the peptide for further study.
Protein Biochemistry Techniques
Protein biochemistry techniques are vital for the isolation, purification, and characterization of this compound. Various chromatography methods are employed to purify this compound from complex mixtures like royal jelly or bacterial expression systems. Gel filtration and reverse-phase high-pressure liquid chromatography (HPLC) have been used to purify this compound to homogeneity. nih.gov Ion-exchange chromatography has also been utilized to fractionate royal jelly proteins, leading to the isolation of fractions containing proteins with specific activities. researchgate.net
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique to separate proteins based on their molecular weight. wou.edukhanacademy.org This method involves denaturing proteins and coating them with a negative charge, allowing them to migrate through a gel matrix primarily according to their size. wou.edukhanacademy.org SDS-PAGE has been used to analyze the purity of purified this compound and to determine its molecular weight. For example, SDS-PAGE analysis of a royal jelly protein fraction (DIII) showed a single protein band with a molecular weight of 58 kDa. researchgate.net this compound itself is reported to have a calculated molecular mass of 5523 Da, consisting of 51 residues. nih.gov SDS-PAGE is often used in conjunction with chromatography during the purification process to monitor the effectiveness of each purification step. wou.edu
Microbiological Assays for Activity Evaluation
Microbiological assays are fundamental for evaluating the antimicrobial activity of this compound against various microorganisms. Common techniques include determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and measuring the Zone of Inhibition.
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. plos.orgresearchgate.net This assay is frequently used to determine the in vitro activity of new antimicrobials. plos.orgresearchgate.net Studies on recombinant this compound (RAcc-royalisin) have reported MIC values against Gram-positive bacterial strains such as Bacillus subtilis, Micrococcus flavus, and Staphylococcus aureus. For instance, RAcc-royalisin showed MICs of 62.5 µg/ml against B. subtilis, 125 µg/ml against M. flavus, and 250 µg/ml against S. aureus in microplate assays. plos.orgnih.gov Another study reported MIC values for recombinant this compound against Gram-positive species ranging from 0.36 to 2.18 µg/ml. plos.org
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibacterial agent required to kill a particular bacterium. MBC is often determined after MIC assays by plating the samples that showed no visible growth onto agar (B569324) plates without the antimicrobial agent. While not as frequently detailed in the provided snippets for this compound specifically, MBC assays are a standard part of evaluating the bactericidal potential of antimicrobial peptides researchgate.net.
The Zone of Inhibition assay, often performed using agar diffusion methods (like agar dilution or well diffusion), involves placing a sample containing the antimicrobial agent onto an agar plate inoculated with microorganisms. The agent diffuses into the agar, and if it has antimicrobial activity, a clear zone where bacterial growth is inhibited will be visible around the sample. plos.orgconicet.gov.ar The diameter of this zone correlates with the potency of the antimicrobial agent. Agar dilution assays with inhibition zone measurements have shown that RAcc-royalisin inhibits the growth of Gram-positive bacteria. plos.orgnih.gov The antibacterial activity was associated with its concentration, with higher concentrations resulting in larger inhibition zones. plos.org
Data from MIC assays for RAcc-royalisin against selected Gram-positive bacteria:
| Bacterial Strain | MIC (µg/ml) |
| Bacillus subtilis | 62.5 |
| Micrococcus flavus | 125 |
| Staphylococcus aureus | 250 |
Note: These values are for RAcc-royalisin as reported in one specific study plos.orgnih.gov. Other studies may report different MIC ranges depending on the specific form of this compound and bacterial strains tested.
Biophysical Characterization Methods
Biophysical characterization methods are employed to understand the interaction of this compound with bacterial cell membranes and its effects on membrane integrity. Evaluating membrane permeability is a key aspect of these studies. UV absorbance measurements are used to assess the leakage of intracellular components, such as DNA and RNA, which absorb at 260 nm, following treatment with this compound. plos.orgnih.govresearchgate.net An increase in the absorbance at 260 nm in the supernatant of bacterial cultures treated with this compound indicates disruption of the cell membrane and leakage of these absorbing materials. plos.orgnih.govresearchgate.net
Studies have shown that RAcc-royalisin induced the release of 260 nm absorbing material from B. subtilis and M. flavus. nih.govresearchgate.net The absorbance of treated samples increased over time, suggesting that RAcc-royalisin disrupted cell membrane permeability. nih.govresearchgate.net This leakage of intracellular components is a strong indicator of membrane damage caused by the peptide. plos.orgnih.gov
Data on the effect of RAcc-royalisin on cell membrane permeability (measured by UV absorbance at 260 nm):
| Bacterial Strain | Time (minutes) | Absorbance at 260 nm |
| Bacillus subtilis | 0 | 0.026 |
| Bacillus subtilis | 15 | 0.064 |
| Bacillus subtilis | 60 | 0.078 |
| Micrococcus flavus | 0 | 0.021 |
| Micrococcus flavus | 15 | 0.048 |
| Micrococcus flavus | 60 | 0.057 |
Note: These values represent the increase in 260 nm absorbing material in the supernatant over time after treatment with RAcc-royalisin nih.govresearchgate.net.
Other biophysical methods, such as evaluating cell surface hydrophobicity, are also used to understand how this compound interacts with bacterial cell surfaces. plos.orgresearchgate.net A decrease in bacterial cell surface hydrophobicity after treatment with this compound suggests that the peptide alters the properties of the cell surface. plos.orgresearchgate.net
Microscopy Techniques
Microscopy techniques, particularly Transmission Electron Microscopy (TEM), are employed to visualize the morphological changes and cellular effects induced by this compound on target microorganisms. TEM provides high-resolution images that reveal detailed ultrastructural information about cells. mdpi.com
Transmission electron microscope images have indicated that RAcc-royalisin induces the disruption and dysfunction of the cell wall and membrane in Gram-positive bacteria. plos.orgnih.govresearchgate.net TEM allows researchers to directly observe the damage caused by this compound at the cellular level, providing visual evidence supporting the findings from biophysical assays like membrane permeability tests. plos.orgnih.govresearchgate.net For example, untreated B. subtilis cells show typical cellular structures, while RAcc-royalisin-treated cells exhibit disrupted cell walls and membranes. researchgate.net
Bioinformatics and Computational Biology for Sequence and Structural Analysis
Bioinformatics and computational biology play a crucial role in analyzing the sequence and structural properties of this compound and predicting its function. Bioinformatics involves the use of computer science for managing and analyzing biological data, including nucleic acid and protein sequences. romj.orgneu.edu.tr Computational biology encompasses a broader range of computational approaches applied to biological problems. neu.edu.tr
Sequence analysis is a primary application of bioinformatics in this compound research. This involves analyzing the amino acid sequence of this compound to identify conserved regions, predict structural features, and compare it with other known proteins, particularly antimicrobial peptides. romj.orgnih.gov Sequence alignment algorithms, such as pairwise and multiple sequence alignment, are used to explore similarities and differences between this compound and other sequences, which can provide insights into its evolutionary history and potential functional sites. romj.orgnih.gov this compound has shown extensive sequence homology to other antibacterial proteins like sapecin (B170424) and phormicins. nih.gov
Computational biology methods are also used for structural analysis and prediction. While determining the exact 3D structure experimentally can be challenging, computational tools can predict protein structure based on its amino acid sequence. romj.org Comparative protein modeling, for instance, can predict the three-dimensional structure of a protein based on the known structures of homologous proteins. nih.gov This can help researchers understand how the structure of this compound relates to its antimicrobial activity. Bioinformatics can also provide information about protein quaternary structure and protein-ligand interactions. romj.org
Furthermore, bioinformatics can be used to analyze the relationship between the sequence and the spatial structure of macromolecules and their physical properties and functions. romj.org This is particularly relevant for understanding how the amino acid sequence of this compound dictates its three-dimensional structure and, consequently, its interaction with bacterial membranes and its antimicrobial effect.
Future Research Directions and Unresolved Questions
Elucidation of Broader Biological Roles Beyond Antimicrobial Activity
While royalisin (B1178014) is primarily recognized for its antimicrobial properties, particularly its strong activity against Gram-positive bacteria, evidence suggests it may possess a wider range of biological functions within the honeybee colony and potentially in other organisms. Future research should aim to systematically investigate these potential roles. This could include exploring its involvement in the honeybee's immune system beyond direct bacterial inhibition, such as immunomodulatory effects or interactions with other immune components. Studies could also delve into potential roles in larval development or queen differentiation, given that royal jelly is the exclusive food source for queen larvae. researchgate.netnih.govnih.govresearchgate.net Identifying novel cellular targets and signaling pathways influenced by this compound is crucial for understanding its full biological impact.
Deeper Understanding of Molecular Recognition and Interaction with Target Organisms
The precise molecular mechanisms by which this compound interacts with and exerts its effects on target organisms, particularly bacteria, require further in-depth investigation. While studies indicate that this compound can disrupt bacterial cell walls and membranes, leading to leakage of intracellular contents, the specific binding sites and conformational changes involved are not fully understood. nih.govresearchgate.net Research should focus on identifying the specific molecules on the surface of target organisms that this compound recognizes and binds to. Advanced techniques such as high-resolution microscopy, spectroscopy, and molecular dynamics simulations could provide detailed insights into the peptide-membrane interactions and pore formation processes. Understanding these interactions at a molecular level is essential for rational design of this compound-based therapeutics with enhanced specificity and efficacy.
Exploration of Synergistic Activities with Other Royal Jelly Components
Royal jelly is a complex substance containing a variety of bioactive compounds, including other proteins, peptides (such as jelleines), lipids (like 10-hydroxy-2-decenoic acid or 10-HDA), carbohydrates, vitamins, and minerals. researchgate.netcaldic.comnih.govresearchgate.net It is plausible that this compound acts synergistically with other components of royal jelly to exert its biological effects. nih.govijop.net Future research should explore these potential synergistic interactions. Investigating combinations of this compound with other royal jelly components, both in vitro and in vivo, could reveal enhanced antimicrobial activity or uncover novel biological functions resulting from these combinations. Understanding these synergistic effects could lead to the development of more effective natural product-based formulations.
Advanced Engineering for Enhanced Specificity and Stability
To maximize the therapeutic potential of this compound, advanced protein engineering techniques can be employed to enhance its specificity towards target pathogens and improve its stability under various conditions. This compound's activity can be affected by factors such as temperature. nih.govplos.org Modifying the amino acid sequence or structure of this compound could lead to peptides with increased potency against specific bacterial strains or a broader spectrum of activity. nih.govnih.govnumberanalytics.com Furthermore, engineering efforts could focus on improving the peptide's stability against enzymatic degradation or adverse environmental conditions, which is crucial for its formulation and delivery as a therapeutic agent. plos.org Techniques such as directed evolution, rational design based on structural information, and the incorporation of non-natural amino acids could be valuable in this endeavor.
Investigation of Environmental and Nutritional Factors Influencing this compound Production in Honeybees
The quantity and quality of royal jelly, and consequently its components like this compound, can be influenced by various factors, including environmental conditions, nectar sources, and the nutritional status of the honeybee colony. researchgate.netresearchgate.netscielo.br A deeper understanding of how these factors impact this compound production in honeybees is essential for optimizing its natural yield and ensuring consistent quality. Research could involve studying the effects of different pollen and nectar sources on the expression levels of the gene encoding this compound and the subsequent protein production by nurse bees. mdpi.com Investigating the impact of environmental stressors, such as pesticide exposure or disease, on this compound production could also provide insights into the health and immunity of honeybee colonies.
Application of "Omics" Technologies (e.g., Proteomics, Transcriptomics) for Comprehensive Analysis
The application of advanced "omics" technologies, such as proteomics and transcriptomics, can provide a comprehensive understanding of this compound's role and regulation. researchgate.netresearchgate.netbracu.ac.bdfrontiersin.org Proteomic analysis of royal jelly and honeybee tissues involved in its production can reveal the abundance and modifications of this compound under different physiological conditions. researchgate.netresearchgate.net Transcriptomic studies can shed light on the gene expression patterns of this compound and other related proteins in response to various stimuli, such as microbial challenges or dietary changes. bracu.ac.bdfrontiersin.org Integrating data from proteomics and transcriptomics can provide a holistic view of the molecular networks in which this compound participates, potentially identifying novel interacting partners or regulatory pathways.
Development of Novel Research Models for this compound Efficacy Assessment
Current research on this compound's efficacy often relies on in vitro studies or basic animal models. The development of more sophisticated and relevant research models is crucial for accurately assessing its potential therapeutic applications. This could include developing more complex in vitro co-culture systems that mimic the in vivo environment, utilizing organoids, or employing more advanced animal models that better reflect human diseases where this compound might be beneficial. Such models would allow for a more accurate evaluation of this compound's efficacy, bioavailability, and potential interactions within a complex biological system.
Q & A
Q. What experimental methodologies are recommended for isolating Royalisin from natural sources, and how can reproducibility be ensured?
To isolate this compound, researchers typically employ liquid chromatography (e.g., HPLC or FPLC) combined with mass spectrometry for purity verification . Centrifugation and filtration steps are critical for removing cellular debris. Reproducibility requires strict documentation of buffer compositions, pH, temperature, and protease inhibitors. Detailed protocols should follow guidelines for chemical characterization, including NMR or crystallography for structural confirmation .
Q. How can researchers confirm the antimicrobial activity of this compound against Gram-positive bacteria using standardized assays?
Minimum Inhibitory Concentration (MIC) assays are the gold standard, using microdilution methods in 96-well plates with serial dilutions of this compound . Include positive controls (e.g., vancomycin) and account for bacterial growth phase (log-phase cultures recommended). Statistical validation of dose-response curves (e.g., IC50 calculations) must adhere to guidelines for biological replicates and error reporting .
Q. What analytical techniques are essential for characterizing this compound’s stability under varying pH and temperature conditions?
Circular dichroism (CD) spectroscopy assesses secondary structure integrity, while dynamic light scattering (DLS) monitors aggregation. High-resolution mass spectrometry (HRMS) tracks degradation products. Experimental designs should include time-course analyses and buffer controls, following best practices for peptide stability studies .
Advanced Research Questions
Q. What strategies resolve contradictions in reported minimum inhibitory concentrations (MICs) of this compound across studies?
Discrepancies often arise from differences in bacterial strains, growth media, or assay protocols. A meta-analysis framework should:
- Normalize data using standardized units (e.g., µg/mL vs. µM).
- Apply multivariate regression to isolate variables (e.g., pH, ionic strength).
- Cross-validate findings with shared datasets deposited in repositories like Zenodo or ChEMBL .
Q. How can researchers design studies to investigate this compound’s interaction with bacterial membranes at molecular resolution?
Utilize neutron reflectometry or cryo-electron microscopy (cryo-EM) to visualize membrane disruption. Fluorescence anisotropy assays with labeled lipid bilayers quantify binding kinetics. Molecular dynamics simulations (e.g., GROMACS) predict structural interactions. Experimental parameters must align with FAIR data principles for computational reproducibility .
Q. What experimental frameworks optimize this compound yield in heterologous expression systems while minimizing misfolding?
Employ Design of Experiments (DOE) to test induction conditions (temperature, IPTG concentration). Use codon-optimized vectors and chaperone co-expression systems. Validate folding via circular dichroism and activity assays. Data should be analyzed using response surface methodology (RSM) .
Q. How should researchers address conflicting data on this compound’s cytotoxicity in mammalian cell lines?
Conduct comparative studies with standardized cell lines (e.g., HEK293 vs. HeLa) and control for passage number and culture conditions. Use multiplex assays (e.g., ATP quantification, lactate dehydrogenase release) to differentiate membrane damage from apoptosis. Apply Bayesian statistical models to reconcile variability .
Methodological and Data Management Questions
Q. What criteria determine the selection of bioinformatics tools for predicting this compound’s functional domains?
Prioritize tools with validated performance on antimicrobial peptides, such as BLASTP for homology searches and I-TASSER for tertiary structure prediction. Cross-reference results with AlphaFold2 predictions and experimental mutagenesis data .
Q. How can researchers ensure compliance with data-sharing mandates for this compound research?
Deposit raw spectral data (NMR, MS) in domain-specific repositories (e.g., MetaboLights). Include machine-readable metadata (e.g., sample preparation details) and cite datasets using DOIs. Follow Royal Society of Chemistry guidelines for Supplementary Information formatting .
Q. What statistical approaches are appropriate for analyzing dose-dependent synergy between this compound and conventional antibiotics?
Use the Chou-Talalay method to calculate combination indices (CI) and generate isobolograms. Validate synergy with time-kill assays and apply ANOVA with post-hoc Tukey tests for significance. Report confidence intervals to address variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
